diethyl (2-(piperidin-4-yl)ethyl)phosphonate

Phosphodiesterase 4 (PDE4) Inhibition Anti-inflammatory Drug Discovery Structure-Activity Relationship (SAR)

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate (CAS 374776-33-7), also named 4-(2-diethoxyphosphorylethyl)piperidine, is a bifunctional organophosphorus building block with a molecular formula of C₁₁H₂₄NO₃P and a molecular weight of 249.29 g/mol. The molecule features a secondary piperidine amine and a diethyl phosphonate ester connected by an ethyl linker, providing two orthogonal reactive handles for further elaboration.

Molecular Formula C11H24NO3P
Molecular Weight 249.291
CAS No. 374776-33-7
Cat. No. B2980881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl (2-(piperidin-4-yl)ethyl)phosphonate
CAS374776-33-7
Molecular FormulaC11H24NO3P
Molecular Weight249.291
Structural Identifiers
SMILESCCOP(=O)(CCC1CCNCC1)OCC
InChIInChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3
InChIKeyQRIPQNBYOYTTNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2-(piperidin-4-yl)ethyl)phosphonate (CAS 374776-33-7): Core Chemical Identity and Procurement Profile


Diethyl (2-(piperidin-4-yl)ethyl)phosphonate (CAS 374776-33-7), also named 4-(2-diethoxyphosphorylethyl)piperidine, is a bifunctional organophosphorus building block with a molecular formula of C₁₁H₂₄NO₃P and a molecular weight of 249.29 g/mol [1]. The molecule features a secondary piperidine amine and a diethyl phosphonate ester connected by an ethyl linker, providing two orthogonal reactive handles for further elaboration. It is primarily offered as a research intermediate, with a purity of ≥95% and a physical form described as an oil at ambient temperature . The compound's computed XLogP3-AA is 0.9, indicating moderate lipophilicity, and it possesses a topological polar surface area of 47.6 Ų [2]. These physicochemical properties position it as a versatile precursor for medicinal chemistry programs targeting phosphonate-containing bioactive molecules, particularly where a piperidine moiety is required for target engagement.

Why In-Class Phosphonate or Piperidine Analogs Cannot Simply Replace Diethyl (2-(piperidin-4-yl)ethyl)phosphonate


The unique synthetic utility of this compound stems from the precise juxtaposition of a free secondary amine and a phosphonate ester. Generic substitution with simple piperidine derivatives (e.g., 4-piperidineethanol, 4-piperidinepropanoic acid) would forfeit the phosphonate handle, which is critical for subsequent Horner-Wadsworth-Emmons (HWE) olefinations or for conversion to a phosphonic acid bioisostere [1]. Conversely, substituting with a non-cyclic aminoalkylphosphonate (e.g., diethyl (2-aminoethyl)phosphonate) would eliminate the conformational rigidity and potential binding interactions provided by the piperidine ring [2]. Furthermore, the specific ethyl linker length between the piperidine and phosphonate groups directly influences the geometric and electronic properties of the final conjugate, meaning even closely related homologs (e.g., with a propyl or methyl linker) can lead to substantially different spatial orientations of the pharmacophore [3]. The quantitative evidence below details specific instances where these structural features translate into measurable performance differences.

Head-to-Head and Cross-Study Quantitative Differentiation of Diethyl (2-(piperidin-4-yl)ethyl)phosphonate


PDE4B Inhibitory Activity: A Comparison of Phosphonate-Containing Piperidine Scaffolds

The piperidine-ethylphosphonate core serves as a key intermediate for PDE4 inhibitors. While the target compound itself is an intermediate, data on a closely related analog, synthesized directly from this scaffold, demonstrates potent PDE4B inhibition with an IC50 of 15 nM, exhibiting >100-fold selectivity over PDE4D (IC50 = 1.7 µM) . In contrast, the clinically approved PDE4 inhibitor Roflumilast, which lacks a phosphonate group, shows a non-selective profile with IC50s of 0.7, 0.9, and 0.2 nM for PDE4A1, PDE4B1, and PDE4D, respectively . This indicates that the phosphonate moiety, when incorporated via the target compound, can be engineered to introduce subtype selectivity that is absent in non-phosphonate inhibitors. Additionally, a comparison with simpler piperidine-based PDE4 inhibitors, which often show pan-PDE4 activity, suggests the phosphonate is critical for achieving this selectivity profile.

Phosphodiesterase 4 (PDE4) Inhibition Anti-inflammatory Drug Discovery Structure-Activity Relationship (SAR)

Synthetic Efficiency in the Production of α,β-Unsaturated Phosphonates via HWE Olefination

The target compound's primary synthetic utility is as a precursor for HWE olefinations. The presence of the diethyl phosphonate ester enables direct deprotonation and reaction with aldehydes to form α,β-unsaturated phosphonates, a transformation that is impossible with the corresponding alcohol or carboxylic acid analogs of piperidine. Comparative synthetic studies show that using a phosphonate-based building block achieves high E-stereoselectivity under mild conditions [1]. In contrast, alternative pathways using phosphonium salts (Wittig reaction) on piperidine scaffolds often require stronger bases and can lead to mixtures of E/Z isomers that are difficult to separate [2]. The ethyl linker in the target compound provides an optimal balance between reactivity and stability, as evidenced by isolated yields typically exceeding 75-85% for the HWE step when using analogous phosphonate intermediates .

Horner-Wadsworth-Emmons (HWE) Reaction Synthetic Methodology Vinylphosphonate Synthesis

Physicochemical Property Comparison: Lipophilicity, Solubility, and Permeability

The target compound's computed XLogP3-AA is 0.9, which is significantly lower than that of structurally simplified analogs. For instance, N-Boc-4-(2-diethoxyphosphorylethyl)piperidine has a calculated LogP of approximately 2.1, and 4-(2-diethoxyphosphorylethyl)pyridine (lacking the basic amine) has a LogP of about 1.8 . This lower lipophilicity of the target compound is predicted to result in higher aqueous solubility and a different pharmacokinetic profile for the derived final compounds, which can be advantageous for reducing off-target toxicity and improving oral bioavailability [1]. The topological polar surface area (TPSA) of 47.6 Ų for the target compound is also within the favorable range for blood-brain barrier penetration, whereas the N-Boc-protected analog has a TPSA > 56 Ų, potentially limiting CNS exposure [2].

Lipophilicity (cLogP/XLogP3) Aqueous Solubility ADME Properties

Commercial Availability and Purity Benchmarking for Reliable Scale-Up

A survey of global vendors shows that the target compound is routinely available at a purity of 95% or higher, with several suppliers (e.g., Sigma-Aldrich, Leyan) offering it at 98% purity . In contrast, the closely related and more complex analog, N-Boc-4-(2-diethoxyphosphorylethyl)piperidine, is typically offered at a lower purity of 90-95% and often with longer lead times due to the additional synthetic step required for Boc protection . The free amine also shows good stability when stored sealed in dry conditions at -20°C to 8°C, whereas the corresponding phosphonic acid derivative (resulting from ester hydrolysis) is often hygroscopic and less stable upon storage . This combination of high commercial purity and robust storage parameters makes the target compound a more reliable starting point for multi-step syntheses, reducing the need for costly pre-purification steps.

Chemical Procurement Purity Analysis Supply Chain Reliability

High-Value Application Scenarios for Diethyl (2-(piperidin-4-yl)ethyl)phosphonate Procurement


Fragment-Based Drug Discovery (FBDD) Targeting Kinase or PDE4 Hinge Binders

The compound serves as an ideal fragment for growing into ATP-competitive kinase or PDE4 inhibitors. The phosphonate ester acts as a solvent-exposed phosphate mimic, directing solubility, while the piperidine NH2 provides a synthetic handle for attaching hinge-binding heterocycles. This design strategy has been validated in the development of a selective PDE4B inhibitor (PDE4B-IN-2) with an IC50 of 15 nM and >100-fold selectivity, a profile that is directly enabled by this scaffold .

Synthesis of Phosphonate Bioisosteres of Phosphate-Containing Metabolites

The phosphonate group is a well-established bioisostere for phosphate esters, offering enhanced metabolic stability. This compound can be directly elaborated to produce stable analogs of phosphorylated signaling molecules, such as phosphatidylinositol phosphate (PIP) mimics or inhibitors of phosphate transporters. The free amine allows for flexible conjugation, making it a preferred intermediate for synthesizing libraries of potential phosphatase-resistant probes [1].

Construction of CNS-Penetrant Chemical Probes

With an XLogP3-AA of 0.9 and a TPSA of 47.6 Ų, the compound falls within a favorable physicochemical space for CNS drug discovery. It is a strategically chosen intermediate for programs aiming to design brain-penetrant phosphonate-containing inhibitors of CNS targets, such as glutaminyl cyclase or neprilysin. Its properties are more favorable than those of the corresponding N-protected or pyridine-based analogs, which are more lipophilic or have a higher TPSA, potentially limiting BBB penetration [2].

Functionalizable Linker for PROTAC and ADC Conjugation

The dual functionality (amine + phosphonate ester) makes this compound an attractive linker for bioconjugation. The amine can be coupled to a ligand for a target protein, while the phosphonate ester or its derived phosphonic acid can be conjugated to an E3 ligase ligand (for PROTACs) or a cytotoxic payload (for ADCs). This orthogonal reactivity is not achievable with simpler piperidine-ethanol or piperidine-carboxylic acid linkers, which lack the phosphonate handle and its unique coordination chemistry [1].

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